(2R)-2-methylpentan-1-ol

説明

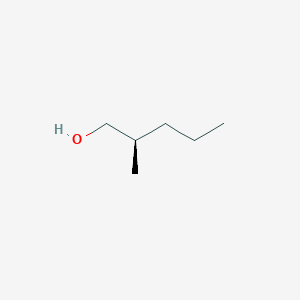

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-6(2)5-7/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNHSEQQEPMLNI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348486 | |

| Record name | (2R)-2-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17092-41-0 | |

| Record name | (+)-2-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17092-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Methylpentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 2-methyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for 2r 2 Methylpentan 1 Ol and Its Analogues

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalysis offers a powerful and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic systems have proven effective for the synthesis of (2R)-2-methylpentan-1-ol and similar chiral alcohols.

Borane-Mediated Reduction with Chiral Oxazaborolidine Catalysts

The borane-mediated reduction of prochiral ketones, facilitated by chiral oxazaborolidine catalysts, stands as a prominent method for producing chiral alcohols with high enantioselectivity. tcichemicals.com These catalysts, often referred to as CBS catalysts after their developers Corey, Bakshi, and Shibata, are typically derived from chiral β-amino alcohols. tcichemicals.comalfa-chemistry.com The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and enhances the Lewis acidity of the catalyst's endocyclic boron. wikipedia.orgnih.gov This dual activation leads to a highly organized transition state, resulting in excellent stereocontrol. organic-chemistry.orgresearchgate.net

The general scheme for this reduction involves the reaction of a ketone with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂), in the presence of a catalytic amount (typically 2-10 mol%) of a chiral oxazaborolidine. wikipedia.org For the synthesis of this compound, the corresponding aldehyde, 2-methylpentanal, would be the substrate. The choice of the specific oxazaborolidine catalyst and reaction conditions can be optimized to maximize the enantiomeric excess (ee) of the desired (R)-enantiomer. wikipedia.org

Corey-Bakshi-Shibata (CBS) Reduction Approaches

The Corey-Bakshi-Shibata (CBS) reduction is a specific and widely utilized application of the borane-mediated reduction with chiral oxazaborolidine catalysts. wikipedia.org This method is renowned for its high predictability, broad substrate scope, and the consistently high enantioselectivities it achieves, often exceeding 95% ee. alfa-chemistry.com The CBS reduction has been successfully applied to the synthesis of a wide array of chiral alcohols, which are key intermediates in the total synthesis of natural products and pharmaceuticals. wikipedia.orgyoutube.com

The effectiveness of the CBS reduction lies in the well-defined transition state, where the ketone coordinates to the Lewis acidic boron of the catalyst in a manner that minimizes steric interactions, thus directing the hydride delivery from the borane to a specific face of the carbonyl group. alfa-chemistry.comorganic-chemistry.org The catalyst, which can be prepared from readily available chiral amino alcohols, is used in catalytic amounts and can often be recycled. alfa-chemistry.com

Table 1: Examples of CBS Reduction

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Prochiral Ketones | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Chiral Alcohols | >95% | alfa-chemistry.com |

| 7-(Benzyloxy)hept-1-en-3-one | (S)-CBS catalyst | (S)-7-(Benzyloxy)hept-1-en-3-ol | High | wikipedia.org |

| Bicyclic sulfone intermediate | (R)-MeCBS catalyst | Key intermediate for MK-0417 | High | wikipedia.org |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov For the synthesis of chiral alcohols, organocatalytic approaches often involve the activation of the substrate through the formation of transient, reactive species.

While direct organocatalytic reduction of aldehydes to produce chiral alcohols like this compound is an area of ongoing research, related transformations demonstrate the potential of this strategy. For instance, organocatalysts have been successfully employed in the enantioselective α-functionalization of aldehydes. acs.org Furthermore, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile has expanded the scope of organocatalytic reactions. core.ac.uk These advancements pave the way for the future development of direct and efficient organocatalytic methods for the synthesis of this compound.

Chiral Pool Approaches and Derivatization

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target molecules. This approach leverages the inherent chirality of the starting material to introduce stereocenters into the final product.

Synthesis from Natural Precursors

The synthesis of chiral alcohols from natural precursors is a well-established strategy. For example, optically active compounds have been synthesized from (R)- and (S)-methyloxirane, which can be derived from natural sources. orgsyn.org While a direct synthesis of this compound from a specific, readily available natural precursor is not explicitly detailed in the provided context, the principles of chiral pool synthesis are applicable. This would involve selecting a suitable chiral starting material that contains a stereocenter that can be elaborated into the target molecule through a series of chemical transformations.

Derivatization for Enantiomerically Pure Products (e.g., 3-Mercapto-2-methylpentan-1-ol)

Derivatization of a chiral molecule is a common strategy to produce analogues with desired properties while retaining the original stereochemistry. An example of this is the synthesis of 3-mercapto-2-methylpentan-1-ol, a potent aroma compound found in onions and other Allium species. researchgate.netacs.org The synthesis of the enantiomers of 3-mercapto-2-methylpentan-1-ol can be achieved through enantiomerically pure synthesis routes. google.com

One potential synthetic route involves the reduction of a corresponding 3-acetylthio-2-alkyl-alkanal. google.com The sensory properties of the different enantiomers of 3-mercapto-2-methylpentan-1-ol have been studied, highlighting the importance of stereochemistry in determining its characteristic aroma. researchgate.netgoogle.com

Enzymatic and Biocatalytic Synthesis

Enzymes, as chiral catalysts, offer high selectivity under mild reaction conditions, making them valuable tools for asymmetric synthesis. Biocatalytic methods, including kinetic resolution, desymmetrization, and the use of specific enzyme classes like transaminases, provide effective routes to chiral alcohols and their analogues.

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemate, leaving the other enantiomer unreacted. Lipases are frequently employed for the resolution of racemic alcohols through enantioselective acylation or esterification.

The kinetic resolution of racemic 2-methyl-1-pentanol (B47364) has been accomplished using lipase-catalyzed transesterification in a nonaqueous medium. lookchem.com Lipases from Pseudomonas cepacia (PCL) have been systematically studied for the resolution of various primary 2-methyl-substituted alcohols via transesterification with vinyl acetate. psu.edu While these lipases show high enantioselectivity (Enantiomeric Ratio, E > 100) for 3-aryl-2-methylpropan-1-ols, their effectiveness is more moderate for straight-chain 2-methylalkan-1-ols. psu.eduresearchgate.net For 2-methylalkan-1-ols with chain lengths from C5 to C14, the E-values are typically in the range of 6 to 11. psu.edu The (R)-enantiomer is generally acylated at a slower rate, allowing for its separation from the faster-reacting (S)-enantiomer, which is converted to its corresponding ester.

Table 1: Enantioselectivity of Pseudomonas cepacia Lipase (PCL) in the Kinetic Resolution of 2-Methylalkan-1-ols

This table is interactive. Click on the headers to sort.

| Substrate | Enantiomeric Ratio (E-value) | Reference |

|---|---|---|

| 2-Methylpentan-1-ol | ~10 | psu.eduresearchgate.net |

| 2-Methylhexan-1-ol | 6 - 11 | psu.edu |

| 2-Methyloctan-1-ol | 6 - 11 | psu.edu |

| 2-Methylundecan-1-ol | 6 - 11 | psu.edu |

| 3-Aryl-2-methylpropan-1-ols | >100 | psu.eduresearchgate.net |

Enzymatic desymmetrization is a powerful strategy that introduces chirality into a prochiral or meso compound. Unlike kinetic resolution, this method can theoretically achieve a 100% yield of a single enantiomeric product. researchgate.net The strategy often involves the enantioselective acylation or hydrolysis of prochiral diols or their corresponding diesters. acs.orgmdpi.com

Lipases are commonly used to differentiate between two enantiotopic groups in a prochiral molecule. For example, the desymmetrization of 2-substituted-1,3-propanediols via lipase-catalyzed acetylation can furnish chiral monoesters, which are valuable building blocks for complex molecules. acs.orgnih.gov Lipases such as Novozym 435 (lipase B from Candida antarctica) and lipases from Pseudomonas species have been successfully applied in these transformations. acs.orgnih.gov While direct synthesis of this compound via this method is not prominently documented, the desymmetrization of a precursor like 2-methyl-1,3-propanediol (B1210203) would yield a chiral hydroxymethyl group, demonstrating the principle's applicability for creating related chiral structures. mdpi.comnih.gov

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. mdpi.com This capability makes them highly effective for the asymmetric synthesis of chiral amines and, by extension, chiral amino alcohols, which are structural analogues of this compound.

The synthesis of chiral amino alcohols often employs a multi-enzyme cascade reaction. acs.orgresearchgate.net A common approach involves the use of a transketolase to first create a chiral α-hydroxy ketone from achiral precursors. acs.org Subsequently, an ω-transaminase selectively aminates the ketone to produce the desired chiral amino alcohol with high stereoselectivity. acs.orgnih.gov For instance, (2S,3S)-2-aminopentane-1,3-diol has been synthesized from propanal and hydroxypyruvate using a transketolase and a ω-transaminase from Chromobacterium violaceum, with isopropylamine (B41738) serving as the amine donor. acs.orgacs.org This biocatalytic route highlights a sustainable and efficient method for producing complex chiral amino alcohols. researchgate.net

Diastereoselective Synthesis Techniques

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of a pre-existing one, leading to the preferential formation of one diastereomer over others. These techniques are fundamental in asymmetric synthesis for constructing specific stereoisomers.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and a phosphorus ylide. encyclopedia.pub When conducted under phase-transfer catalysis (PTC) conditions, the reaction can be performed in a two-phase system (e.g., aqueous-organic), which can enhance efficiency and simplify procedures. researchgate.net This is particularly useful for generating ylides from phosphonium (B103445) salts using an inorganic base like aqueous sodium hydroxide. rsc.org

For the synthesis of unsaturated derivatives related to this compound, a chiral aldehyde could be reacted with a suitable phosphorus ylide. The phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI) or cetyltrimethylammonium bromide (CTAB), facilitates the deprotonation of the phosphonium salt at the interface of the two phases, allowing the reaction to proceed at or near room temperature. rsc.org This method provides a route to chiral unsaturated alcohols or their precursors, which can then be hydrogenated to yield the saturated target molecule. The stereochemistry of the resulting double bond (E/Z) can be influenced by the nature of the ylide, the solvent, and the reaction conditions. researchgate.net

The addition of a Grignard reagent to a carbonyl group is a classic carbon-carbon bond-forming reaction. When the carbonyl compound is a chiral ketone, the existing stereocenter can direct the nucleophilic attack of the Grignard reagent to one of the two diastereotopic faces of the carbonyl group. msu.edu This diastereoselective addition is a powerful method for synthesizing chiral alcohols with a high degree of stereocontrol. nih.gov

To synthesize an analogue of this compound, one could start with a chiral ketone precursor. For example, the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a chiral C5-ketone aldehyde or a protected hydroxyketone could be employed. The stereochemical outcome is often rationalized using models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, which predict the favored diastereomer based on steric and electronic interactions in the transition state. The presence of a chelating group near the carbonyl can further enhance diastereoselectivity by forming a rigid cyclic intermediate with the magnesium ion. researchgate.net This methodology allows for the modular construction of chiral tertiary and secondary alcohols from readily available starting materials. nih.govnih.gov

Resolution Techniques in Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds like this compound. This section explores two key methodologies for achieving this separation: dynamic resolution through diastereomeric salt formation and chromatographic resolution methods.

Dynamic Resolution through Diastereomeric Salt Formation

Dynamic kinetic resolution (DKR) is a powerful technique for the enantiomeric enrichment of chiral alcohols. This method combines the principles of kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. While specific examples detailing the dynamic resolution of this compound via diastereomeric salt formation are not extensively documented in readily available literature, the principles of the technique can be applied.

The process for a racemic alcohol, such as (±)-2-methylpentan-1-ol, would first involve its conversion into a pair of diastereomeric half-esters. spcmc.ac.in This is achieved by reacting the alcohol with a dicarboxylic acid anhydride, like phthalic or succinic anhydride, to introduce a carboxylic acid functional group. spcmc.ac.in This creates a racemic mixture of acidic half-esters.

The subsequent and crucial step involves the reaction of this racemic acid mixture with a single enantiomer of a chiral base (the resolving agent), such as (-)-brucine. spcmc.ac.in This reaction forms a pair of diastereomeric salts that, unlike enantiomers, possess different physical properties, including solubility. spcmc.ac.inlibretexts.org

The key to dynamic resolution lies in the ability of the unreacted or more soluble diastereomeric salt to undergo racemization under the reaction conditions. This continuous conversion of the unwanted enantiomer into the desired one allows for the selective crystallization of the less soluble diastereomeric salt in a yield greater than the theoretical maximum of 50% for a standard resolution. ajrconline.org The efficiency of this process is highly dependent on the choice of resolving agent, solvent, and reaction conditions that facilitate the racemization of the unwanted enantiomer. researchgate.netacs.org

After separation of the less soluble diastereomeric salt by fractional crystallization, the pure enantiomeric half-ester is recovered by treatment with a mineral acid. spcmc.ac.in Finally, hydrolysis of the ester group yields the enantiomerically enriched this compound.

Chromatographic Resolution Methods (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are widely used for the analytical and preparative separation of enantiomers, including aliphatic alcohols and their derivatives. csfarmacie.czacs.org

The fundamental principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus separation. csfarmacie.cz Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates and benzoates, are among the most effective and widely used CSPs for the resolution of a broad range of racemic compounds. researchgate.net

For the direct separation of underivatized aliphatic alcohols like 2-methylpentan-1-ol, the choice of CSP and mobile phase is critical. The interactions are often based on hydrogen bonding and steric effects. csfarmacie.cz The addition of small amounts of polar modifiers like alcohols (e.g., isopropanol, ethanol) to the nonpolar mobile phase (e.g., hexane) can significantly influence the retention and enantioselectivity of the separation. csfarmacie.cz

In many cases, derivatization of the alcohol to an ester or urethane (B1682113) is employed to enhance the interaction with the CSP and improve resolution. researchgate.netaocs.org For instance, conversion to benzoates or picolinates can introduce additional interaction sites (π-π interactions, dipole-dipole) that facilitate better chiral recognition by the stationary phase. researchgate.net The choice of the derivatizing agent can significantly impact the separation efficiency. researchgate.net

Chiral HPLC methods can be developed for both analytical purposes, to determine the enantiomeric excess (ee) of a sample, and for preparative scale separations to isolate pure enantiomers. The selection of the appropriate CSP, mobile phase composition, and whether to use derivatization are key parameters that need to be optimized for a successful resolution of this compound and its analogues.

Below is a table summarizing various chromatographic conditions that can be applied for the chiral separation of aliphatic alcohols and related compounds.

| Parameter | Description | Examples | Impact on Separation | References |

| Stationary Phase | The chiral environment that interacts differently with each enantiomer. | Polysaccharide-based (Cellulose, Amylose derivatives), Pirkle-type | Determines the mechanism of chiral recognition and the potential for separation. | csfarmacie.czresearchgate.net |

| Mobile Phase | The solvent that carries the analyte through the column. | Normal Phase (Hexane/Isopropanol), Reversed Phase (Acetonitrile/Water) | Affects retention times and selectivity. The modifier concentration is a key optimization parameter. | csfarmacie.cznih.govinacom.nl |

| Derivatization | Chemical modification of the analyte to enhance interaction with the CSP. | Benzoates, Picolinates, Urethanes | Can improve peak shape, detectability, and enantiomeric resolution. | researchgate.netaocs.orgmdpi.com |

| Temperature | The operating temperature of the column. | 20-40 °C | Can influence the kinetics of interaction and therefore the resolution. | nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min | Affects analysis time and column efficiency. | nih.govinacom.nl |

| Detection | The method used to detect the separated enantiomers. | UV, Refractive Index (RI), Fluorescence | Choice depends on the analyte's properties and whether it has been derivatized. | nih.gov |

Applications of 2r 2 Methylpentan 1 Ol in Advanced Synthetic Chemistry

(2R)-2-Methylpentan-1-ol as a Chiral Building Block

The utility of this compound as a chiral building block stems from its enantiomerically pure structure. This allows chemists to introduce a specific stereocenter into a target molecule, a crucial aspect in the synthesis of compounds with defined biological activities.

This compound serves as a foundational element in the assembly of more intricate and complex molecules. Its reactive hydroxyl group can be readily transformed into a variety of other functional groups, enabling its incorporation into larger carbon skeletons through various synthetic manipulations. The inherent chirality of the molecule is transferred to the final product, which is essential for achieving the desired three-dimensional structure. While specific, publicly documented total syntheses of complex molecules commencing directly from this compound are not extensively detailed in readily available literature, the principles of asymmetric synthesis strongly support its potential in this capacity. The structural motif of a methyl-branched alcohol is a common feature in many natural products and biologically active compounds.

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to direct a chemical reaction to proceed with a specific stereochemical outcome. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is cleaved from the molecule. While there is a broad field of research dedicated to the design and application of chiral auxiliaries, specific examples detailing the use of this compound for the design of a new chiral auxiliary are not prominently featured in the scientific literature. bath.ac.ukbath.ac.uk However, the structural characteristics of this compound, namely its stereogenic center and reactive hydroxyl group, are prerequisites for a molecule to function as a chiral auxiliary. In principle, it could be derivatized to form an ether, ester, or other functional group that could be attached to a prochiral substrate to control the facial selectivity of a subsequent reaction.

Role in Natural Product Synthesis

Natural products often possess complex structures with multiple stereocenters, making their synthesis a significant challenge. Chiral building blocks like this compound can simplify the synthetic route to these intricate molecules. ub.edu

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring. nih.gov The synthesis of these complex molecules often relies on the assembly of smaller, stereochemically defined fragments. nih.gov The polypropionate backbone of many macrolides features repeating methyl-branched units, similar to the structure found in this compound. Although direct incorporation of this compound into a named macrolide antibiotic is not explicitly documented in readily accessible sources, its structural motif is highly relevant to the retrosynthetic analysis of such molecules. Synthetic strategies often involve the use of chiral alcohols to construct the carbon framework of the macrolide ring.

Bioactive metabolites are organic compounds produced by organisms that have a biological effect on other organisms. dokumen.pub Many of these compounds possess chiral centers that are essential for their activity. The synthesis of these metabolites in an enantiomerically pure form is a key objective of medicinal chemistry. While specific examples of the use of this compound in the total synthesis of a named bioactive metabolite are not widely reported, its potential as a starting material for such endeavors is clear. Its chiral nature makes it an attractive precursor for introducing stereocenters found in various bioactive natural products.

Intermediacy in Pharmaceutical Precursor Synthesis

One of the most well-documented applications of a derivative of the this compound scaffold is in the synthesis of pharmaceutical precursors. The precise stereochemistry of these intermediates is critical for the efficacy and safety of the final drug product.

A notable example is the use of a structurally related compound, (2R,3R)-rel-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, as a key intermediate in the synthesis of Tapentadol. innospk.com Tapentadol is a centrally acting analgesic used for the treatment of moderate to severe pain. The (2R,3R) stereoconfiguration of this intermediate is crucial for the pharmacological activity of the final Tapentadol molecule. innospk.com This underscores the importance of chiral building blocks derived from scaffolds like 2-methylpentan-1-ol in the pharmaceutical industry. lookchem.comsmolecule.com

Stereospecific Synthesis of Analgesic Precursors (e.g., Tapentadol Intermediates)

One of the most significant applications of this compound is in the synthesis of precursors for potent analgesics, most notably Tapentadol. Tapentadol is a centrally acting analgesic with a dual mechanism of action, making its stereochemistry critical for its therapeutic efficacy. The synthesis of Tapentadol often involves the creation of specific stereoisomers, and this compound and its derivatives play a pivotal role in achieving the desired chirality.

The synthesis of Tapentadol intermediates, such as (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride, relies on the precise stereochemistry of its precursors. innospk.com This intermediate is a key building block in the production of Tapentadol. innospk.com The (2R,3R) configuration of this intermediate is crucial for the final drug's efficacy and safety profile. innospk.com

Various synthetic strategies have been developed to produce Tapentadol and its intermediates stereospecifically. Some processes have historically involved the separation of optical isomers using techniques like chiral High-Performance Liquid Chromatography (HPLC), which can be inefficient and not suitable for large-scale commercial production. google.com To overcome these challenges, novel stereospecific synthesis routes have been developed. These methods aim to avoid cumbersome separation steps and improve yields and purity, making the process more environmentally friendly and commercially viable. google.comquickcompany.in

For instance, one patented process describes a novel stereospecific synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate for Tapentadol. google.comgoogle.com This process highlights the importance of controlling the stereochemistry throughout the synthesis to obtain the desired enantiomerically pure product. google.com The use of chiral starting materials derived from compounds like this compound is fundamental to these advanced synthetic approaches.

Development of Chiral Drug Candidates

Beyond its specific role in Tapentadol synthesis, this compound is a versatile chiral building block in the development of a wide array of chiral drug candidates. lookchem.com The presence of a chiral center in a drug molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development.

This compound and its derivatives are utilized as starting materials or key intermediates in the synthesis of various pharmaceuticals. synthesiswithcatalysts.com For example, it has been used in the synthesis of novel GPR88 agonists, which are being investigated for the treatment of central nervous system disorders. nih.gov In these syntheses, the chiral 2-methyl-1-pentoxyl side chain, derived from 2-methyl-1-pentanol (B47364), is a key structural feature. nih.gov

The development of efficient methods to produce chiral alcohols like this compound is an active area of research. Biocatalysis, using enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for the synthesis of chiral alcohols with high enantiomeric excess. sci-hub.se Engineered KREDs have been successfully employed to produce (R)-2-methylpentan-1-ol with high purity, providing a sustainable and efficient route to this valuable chiral intermediate. sci-hub.se

The versatility of this compound is further demonstrated by its use in the synthesis of various other complex molecules, where the introduction of a specific stereocenter is crucial for the molecule's function. lookchem.comwikipedia.org Its application as a solvent and an intermediate in the manufacture of other chemicals further underscores its importance in the chemical industry. wikipedia.org

Stereochemical Investigations and Mechanistic Studies of 2r 2 Methylpentan 1 Ol

Conformational Analysis and Stereochemical Control

The three-dimensional arrangement of atoms in (2R)-2-methylpentan-1-ol, and how this conformation influences its reactivity, is of fundamental importance. The presence of a stereocenter at the second carbon atom dictates the spatial orientation of the substituents, which in turn governs the molecule's interactions in chemical reactions.

Conformational analysis of chiral alcohols like this compound involves the study of the different spatial arrangements of its atoms that result from rotation about single bonds. For this compound, the key dihedral angles to consider are those around the C1-C2 and C2-C3 bonds. The relative energies of the different conformers (staggered vs. eclipsed) determine the most stable, and therefore most populated, conformation. The hydroxyl group and the alkyl chain can orient themselves in various ways, leading to a complex potential energy surface.

In solution, chiral alcohols can exhibit complex behavior, including the formation of aggregates through intermolecular hydrogen bonding. acs.orgfrontiersin.org The specific conformation of this compound can be influenced by the solvent and temperature. Derivatization of the hydroxyl group is a common strategy to simplify conformational analysis by reducing the number of accessible stable conformations. acs.org

Stereochemical control in reactions involving this compound, or in its synthesis, is crucial for obtaining the desired enantiomerically pure product. The stereoselectivity of a reaction refers to the preferential formation of one stereoisomer over another. msu.edu In the synthesis of this compound, for example, the reduction of a prochiral ketone or the kinetic resolution of a racemic mixture are common strategies. researchgate.netencyclopedia.pub The choice of reagents, catalysts, and reaction conditions all play a critical role in determining the stereochemical outcome. numberanalytics.com

Reaction Mechanism Elucidation for Stereoselective Transformations

Understanding the mechanisms of reactions that produce or utilize this compound is key to optimizing existing synthetic routes and developing new ones. Stereoselective transformations are governed by subtle differences in the activation energies of the transition states leading to the different stereoisomers.

One important method for the synthesis of this compound is the biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde. researchgate.net In this process, an enzyme, such as a ketoreductase, selectively reduces the (R)-enantiomer of the aldehyde to the corresponding alcohol, this compound, leaving the (S)-enantiomer of the aldehyde unreacted. researchgate.net The mechanism of this enzymatic reduction involves the transfer of a hydride from a cofactor (like NADPH) to the carbonyl group of the aldehyde, a process that is highly controlled by the chiral environment of the enzyme's active site. nih.gov

Another approach to synthesizing chiral alcohols is through the use of chiral auxiliaries or catalysts. numberanalytics.com For instance, a chiral auxiliary can be temporarily attached to a prochiral substrate to direct the attack of a reagent from a specific face, leading to the desired stereoisomer. numberanalytics.com After the reaction, the auxiliary is removed. Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other without being consumed in the reaction. numberanalytics.com The mechanism of these catalyzed reactions often involves the formation of a transient complex between the catalyst and the substrate, where non-covalent interactions dictate the stereochemical outcome. rsc.org

The following table provides a summary of common stereoselective reactions for the synthesis of chiral alcohols:

| Reaction Type | Description | Key Factors for Stereoselectivity |

| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture by an enzyme. | Enzyme's active site geometry, substrate specificity. |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone or alkene using a chiral catalyst. | Chiral ligand on the metal catalyst, reaction conditions. |

| Chiral Auxiliary Control | Use of a chiral molecule temporarily attached to the substrate to direct a reaction. | Structure of the chiral auxiliary, nature of the covalent bond. |

| Organocatalysis | Use of small organic molecules as catalysts to induce stereoselectivity. | Catalyst structure, non-covalent interactions with the substrate. |

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods are powerful tools for investigating the stereochemical and mechanistic aspects of this compound at the molecular level. These approaches can provide insights that are difficult or impossible to obtain through experimental means alone.

Molecular Dynamics Simulations for Force Field Development

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with other molecules. bohrium.com A prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of equations and associated parameters that describe the potential energy of the system as a function of its atomic coordinates.

Developing a force field for a chiral molecule like this compound involves parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net Quantum mechanical calculations are often used to derive these parameters, particularly for the partial atomic charges and torsional parameters that are crucial for describing the conformational preferences and intermolecular interactions of the molecule. bohrium.com The Automated Topology Builder (ATB) is a resource that can generate molecular force fields for simulations. uq.edu.au

The following table outlines the key components of a typical molecular mechanics force field:

| Interaction Term | Description |

| Bond Stretching | Energy required to stretch or compress a chemical bond. |

| Angle Bending | Energy required to bend the angle between three bonded atoms. |

| Torsional (Dihedral) Angle | Energy associated with the rotation around a chemical bond. |

| Van der Waals | Short-range attractive and repulsive forces between non-bonded atoms. |

| Electrostatic | Long-range attractive or repulsive forces between atoms with partial charges. |

Docking Studies of Chiral Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to understand its interactions with chiral selectors, such as the stationary phases used in chiral chromatography, or with the active sites of enzymes. nih.govresearchgate.net

These studies can help elucidate the molecular basis of chiral recognition, which is the ability of a chiral environment to differentiate between enantiomers. By modeling the interactions between this compound and a chiral receptor, it is possible to identify the key intermolecular forces, such as hydrogen bonds and steric interactions, that are responsible for the observed enantioselectivity. nih.gov The results of docking studies can be used to rationalize experimental observations and to guide the design of new chiral separation methods or more efficient enzyme-catalyzed reactions. researchgate.net

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, such as those based on density functional theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. diva-portal.org These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway. nih.govdiva-portal.org By comparing the energy barriers for different possible pathways, it is possible to determine the most likely mechanism for a given reaction. acs.org

For stereoselective transformations involving this compound, quantum chemical calculations can be used to understand the origin of the stereoselectivity. nih.govdiva-portal.org By modeling the transition states leading to the different stereoisomers, it is possible to identify the specific interactions that favor the formation of one product over the other. rsc.org This information is crucial for the rational design of new catalysts and reaction conditions that can improve the stereoselectivity of a transformation. diva-portal.org The Global Reaction Route Mapping (GRRM) program is a tool that can be used to explore reaction pathways. researchgate.net

Biochemical and Olfactory Receptor Interactions of 2r 2 Methylpentan 1 Ol and Its Stereoisomers

Impact on Neurotransmitter Systems (Relevant for Related Amino Alcohols)

While direct studies on the impact of (2R)-2-methylpentan-1-ol on neurotransmitter systems are not extensively documented, the effects of structurally related amino alcohols and alcohols, in general, provide significant insights. Alcohols are known to interact with multiple neurotransmitter systems, disrupting the balance between inhibitory and excitatory signals in the brain. nih.govnih.govsemanticscholar.org

Short-term alcohol exposure generally enhances inhibitory neurotransmission and reduces excitatory neurotransmission. nih.govsemanticscholar.org This is achieved by affecting several key systems:

GABA (gamma-aminobutyric acid): As the main inhibitory neurotransmitter, GABA's effects are often potentiated by alcohol, leading to sedation and decreased anxiety. nih.govscripps.edu Alcohol is believed to act as an indirect GABA agonist, binding to GABA-A receptors and inhibiting neuronal signaling. scripps.edu

Glutamate: Alcohol inhibits the activity of glutamate, a major excitatory neurotransmitter, particularly at the N-methyl-D-aspartate (NMDA) receptors. nih.govscripps.edu This inhibition contributes to the sedative effects of alcohol. nih.gov

Dopamine (B1211576) and Serotonin (B10506): Alcohol can increase the release of other inhibitors like dopamine and serotonin, activating the brain's reward systems. scripps.edutandfonline.com

Specific studies on related amino alcohols further illustrate these interactions. For instance, analogs of pyrovalerone, which are 2-aminopentanophenones, have been shown to be potent inhibitors of dopamine and norepinephrine (B1679862) transporters with minimal effect on serotonin transporters. nih.gov Similarly, preliminary research on compounds like (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol suggests potential antidepressant effects through interactions with neurotransmitter systems, including serotonin and adrenergic receptors. smolecule.com These findings underscore the potential for chiral amino alcohols to modulate neurotransmitter activity, a critical area for further investigation.

Stereospecificity in Enzymatic Pathways (Relevant for Related Amino Alcohols)

Enzymatic pathways often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. This is particularly relevant for the synthesis and modification of chiral amino alcohols. nih.govjove.com Biocatalysis, leveraging the high stereoselectivity of enzymes, presents a superior route for producing these valuable chiral building blocks compared to conventional chemical synthesis, which can require complex and difficult control of stereochemistry. nih.govjove.comnih.gov

Enzymes such as dioxygenases, decarboxylases, transketolases, and transaminases are utilized in cascade reactions to produce optically pure amino alcohols from simple starting materials. nih.govnih.gov For example, dual-enzyme cascade pathways have been developed for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.netacs.org In one such system, an NADPH-dependent dehydrogenase exhibits (R)-selective reductive amination, converting ketones into specific chiral amines. researchgate.netacs.org

A highly relevant example is the biocatalytic production of (R)-2-methylpentanol. Ketoreductases (KREDs) have been engineered to produce this specific enantiomer with high purity. sci-hub.se Starting with a natural enzyme that produced (R)-2-methylpentanol with an 85% enantiomeric excess, subsequent rounds of directed evolution led to a KRED variant capable of producing the target alcohol in over 98% enantiomeric excess, demonstrating the power of enzymatic stereospecificity. sci-hub.se This high specificity is crucial as chiral amino alcohols are important structural motifs in many bioactive compounds and pharmaceuticals. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (2R)-2-methylpentan-1-ol. While standard ¹H and ¹³C NMR spectra confirm the molecular scaffold, the absolute configuration at the chiral center is often determined through the use of chiral derivatizing agents. By converting the enantiomeric alcohol into a pair of diastereomers with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), the resulting diastereomeric esters exhibit distinct NMR signals. The differential chemical shifts, particularly for protons near the stereocenter, allow for the unambiguous assignment of the (R) configuration.

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of 2-Methylpentan-1-ol This table provides a representative example of the type of data obtained from NMR analysis of diastereomeric derivatives.

| Proton | Chemical Shift (ppm) of (R)-ester | Chemical Shift (ppm) of (S)-ester |

|---|---|---|

| H-1'a | 3.98 | 3.95 |

| H-1'b | 3.87 | 3.90 |

| H-2' | 1.81 | 1.84 |

| -CH₃ at C2' | 0.96 | 0.99 |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is employed to verify the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry can confirm the elemental composition. The mass spectrum typically displays a molecular ion peak or a protonated molecule peak [M+H]⁺, which corresponds to the molecular weight of the compound. Fragmentation analysis provides further structural insights, revealing characteristic losses of small neutral molecules like water or alkyl fragments, which helps to piece together the molecular structure.

Table 2: Key Mass Spectrometry Data for 2-Methylpentan-1-ol This table outlines the expected mass-to-charge ratios for the parent molecule and significant fragments.

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 102.1 | Molecular Ion [M]⁺ |

| 103.1 | Protonated Molecule [M+H]⁺ |

| 84.1 | Loss of H₂O |

| 71.1 | Loss of CH₂OH |

| 57.1 | Loss of C₃H₇ |

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas chromatography (GC) is a pivotal technique for assessing the enantiomeric purity of this compound. This is achieved by using a GC column with a chiral stationary phase, often based on modified cyclodextrins. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation in time, resulting in distinct peaks on the chromatogram. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (% ee). To enhance volatility and interaction with the stationary phase, the alcohol may be derivatized prior to analysis.

Table 3: Representative Gas Chromatography Parameters for Enantiomeric Resolution This table details typical experimental conditions for the GC analysis of 2-methylpentan-1-ol enantiomers.

| Parameter | Specification |

|---|---|

| Column | Chiral Stationary Phase (e.g., β-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped from 60°C to 150°C |

| Detector | Flame Ionization Detector (FID) |

Optical Rotation and Circular Dichroism for Chiroptical Properties

The chiroptical properties of this compound are defining features of its stereochemistry. Optical rotation, measured with a polarimeter, quantifies the extent to which the molecule rotates plane-polarized light. The direction and magnitude of this rotation are specific to the enantiomer, its concentration, the solvent, and the temperature. Circular dichroism (CD) spectroscopy provides more detailed information by measuring the differential absorption of left and right circularly polarized light. While the alcohol itself has a weak chromophore, derivatization to introduce a UV-active group can yield a distinct CD spectrum, with the sign of the Cotton effect being indicative of the absolute configuration.

Table 4: Chiroptical Data for this compound This table presents characteristic chiroptical values for the compound.

| Property | Value |

|---|---|

| Specific Rotation [α]D²⁰ | Negative value |

| Wavelength of Maximum Absorption (derivatized) | Dependent on chromophore |

| Sign of Cotton Effect (derivatized) | Correlates with (R) configuration |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) offers another robust method for the separation of 2-methylpentan-1-ol enantiomers. Similar to chiral GC, this technique utilizes a chiral stationary phase. Polysaccharide-based chiral columns are commonly effective for this purpose. The enantiomers are eluted at different rates due to their varying affinities for the chiral stationary phase, allowing for their separation and quantification. For detection by UV-Vis, the alcohol is typically derivatized to attach a chromophore.

Table 5: Typical HPLC Conditions for Enantiomeric Separation This table provides an example of the setup for chiral HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivative) |

| Mobile Phase | n-Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm (after derivatization) |

Future Research Directions and Emerging Applications

Novel Synthetic Routes to Enantiopure (2R)-2-Methylpentan-1-ol

The efficient production of single-enantiomer compounds is a primary goal in modern organic synthesis. While classical resolution methods have been described for 2-methylpentan-1-ol, future research is increasingly focused on more direct and sustainable asymmetric approaches. chinayyhg.com

One of the most promising avenues is biocatalysis. A highly effective process has been developed for producing (R)-2-methylpentanol through the kinetic resolution of racemic 2-methylvaleraldehyde. chinayyhg.comresearchgate.net This method utilizes a ketoreductase (KRED) enzyme that has been improved through directed evolution. The evolved enzyme selectively reduces the (R)-enantiomer of the aldehyde to the desired (R)-2-methylpentanol with high enantiomeric excess, leaving the (S)-aldehyde unreacted. researchgate.net This biocatalytic route is noted for being cost-effective, environmentally friendly, and scalable, having been successfully used to produce the material on a large scale. chinayyhg.com

Future research will likely focus on discovering and engineering new enzymes with even greater efficiency and substrate scope. Additionally, the development of chemoenzymatic processes, which combine the advantages of both chemical catalysis and biocatalysis, represents another key direction for creating novel and practical synthetic routes.

Exploration of New Catalytic Systems for Asymmetric Synthesis

The development of novel catalytic systems is fundamental to advancing the synthesis of enantiopure molecules like this compound. frontiersin.org Asymmetric catalysis is a cornerstone of modern chemistry, providing efficient pathways to chiral molecules with high selectivity. frontiersin.orgchiralpedia.com Research in this area is broadly categorized into three main pillars: metal catalysis, organocatalysis, and biocatalysis. chiralpedia.commdpi.com

Biocatalysis: As demonstrated by the synthesis of (R)-2-methylpentanol, enzymes are highly effective chiral catalysts. researchgate.net The process using an evolved ketoreductase from Lactobacillus kefir exemplifies the power of this approach. Through three rounds of directed evolution, the enantiomeric excess of the product was improved from 85% to 98.2%. researchgate.net Future work will continue to explore the vast potential of enzymes, engineering them for altered cofactor use, improved stability, and broader substrate tolerance under industrial conditions. researchgate.net

Metal and Organocatalysis: Asymmetric hydrogenation is a widely used method for producing chiral alcohols. mdpi.com Research is ongoing to develop more robust and selective transition-metal catalysts (e.g., based on platinum, palladium, or copper) that can operate under milder conditions. frontiersin.orgresearchgate.net Similarly, organocatalysis, which uses small, metal-free organic molecules, has emerged as a powerful tool in asymmetric synthesis and offers a more sustainable alternative to some metal-based systems. frontiersin.orgchiralpedia.com The application of novel chiral ligands and organocatalysts to the asymmetric reduction of corresponding aldehydes or ketones could provide alternative efficient routes to this compound.

Table 1: Comparison of Asymmetric Catalysis Pillars

| Catalyst Type | Description | Key Advantages |

|---|---|---|

| Biocatalysis | Uses enzymes as natural chiral catalysts. | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netfrontiersin.org |

| Metal Catalysis | Employs transition-metal complexes with chiral ligands. | High efficiency, broad applicability for various transformations. frontiersin.org |

| Organocatalysis | Utilizes small, chiral organic molecules as catalysts. | Metal-free, stable, less sensitive to air and moisture. frontiersin.orgchiralpedia.com |

Diversification of Applications in Material Science

Chiral molecules are of significant interest in material science due to their unique optical and ordering properties. This compound has been identified as a key intermediate in the synthesis of liquid crystals. chinayyhg.comresearchgate.net The chirality of the molecule can influence the macroscopic properties of the liquid crystal phase, leading to the formation of specific helical structures that are essential for display technologies.

Future research is expected to explore the incorporation of this compound and its derivatives into other advanced materials. For instance, it could serve as a chiral monomer in the synthesis of specialty polymers. The inclusion of a chiral center in a polymer backbone can lead to materials with unique properties, such as the ability to selectively recognize other chiral molecules, which is valuable for separation technologies and sensor development. Furthermore, its use as a chiral solvent or additive could be investigated for controlling the stereochemistry of polymerization reactions or influencing the self-assembly of molecular structures.

Interdisciplinary Research in Chemical Biology and Sensory Science

The interaction of small chiral molecules with biological systems is a fundamental aspect of chemical biology. As an important intermediate for synthesizing pharmaceuticals and natural products, this compound is a valuable building block for creating complex, biologically active molecules. chinayyhg.comresearchgate.net

An emerging area of interest is its role in sensory science and chemical ecology. The Pherobase, a database of behavior-modifying chemicals, lists (R)-2-Methylpentan-1-ol as a semiochemical. pherobase.com Semiochemicals are compounds that mediate interactions between organisms, such as pheromones. This suggests that this compound may play a role in the chemical communication of certain species. Future interdisciplinary research could focus on identifying the organisms that produce or respond to this compound and elucidating its specific biological function.

Furthermore, the structural similarity to known flavoring and fragrance agents, such as 2-mercapto-2-methyl-pentan-1-ol, hints at potential sensory properties for this compound itself. google.com Research in sensory science could explore its olfactory and gustatory characteristics, potentially leading to applications in the food and fragrance industries. This involves studying its interaction with olfactory and taste receptors, a field that combines organic chemistry, biochemistry, and neuroscience.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR identify structural features (e.g., methyl branching at C2). Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity of substituents.

- Chiral Chromatography : Chiral GC or HPLC columns (e.g., cyclodextrin-based) separate enantiomers and quantify ee .

- Polarimetry : Measures optical rotation to verify enantiopurity.

- IR Spectroscopy : Confirms hydroxyl (O-H) and C-O stretches (~3200–3600 cm and ~1050 cm, respectively).

How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The 2R configuration introduces steric hindrance near the hydroxyl group, affecting reaction pathways:

- S2 Reactions : Steric bulk impedes backside attack, favoring elimination (E2) over substitution.

- S1 Reactions : Carbocation stability at C1 may lead to racemization if solvolysis occurs.

- Comparative Studies : Linear primary alcohols (e.g., 1-pentanol) show higher substitution rates, while branched analogs like 2-methylpentan-2-ol (a tertiary alcohol) favor elimination .

What challenges arise in scaling enantioselective synthesis of this compound?

Advanced Research Question

- Catalyst Cost/Reusability : Noble metal catalysts (Rh, Pd) are expensive; immobilizing catalysts on supports improves recyclability.

- Reaction Optimization : Temperature and solvent effects on enantioselectivity must be balanced for large-scale runs.

- Purification Complexity : Distillation under reduced pressure minimizes thermal decomposition of the chiral product .

How can discrepancies in reported physical properties (e.g., boiling point) be resolved?

Data Contradiction Analysis

Discrepancies often stem from impurities or measurement conditions. Researchers should:

- Cross-Reference Data : Compare values from peer-reviewed journals (e.g., J. Org. Chem.) and databases like PubChem.

- Standardize Conditions : Measure boiling points at consistent pressures (e.g., 760 mmHg for literature comparison).

- Purity Verification : Use GC-MS or elemental analysis to confirm sample integrity .

In what synthetic pathways is this compound a valuable chiral intermediate?

Q. Application in Organic Synthesis

- Asymmetric Alkylation : The hydroxyl group directs regioselective C-C bond formation in Grignard reactions.

- Protecting Groups : Temporary protection (e.g., silylation) enables sequential functionalization of other sites.

- Natural Product Synthesis : Serves as a building block for terpenes or pheromones requiring specific stereochemistry .

What factors determine the thermodynamic stability of this compound compared to its stereoisomers?

Q. Thermodynamic Analysis

- Steric Effects : The 2R configuration reduces gauche interactions between the methyl and hydroxyl groups.

- Hydrogen Bonding : Intra- or intermolecular H-bonding stabilizes the preferred conformation.

- Comparative Stability : Linear isomers (e.g., 1-pentanol) have higher entropy but lower steric stabilization .

What advanced chromatographic methods improve separation of this compound from its enantiomer?

Q. Analytical Challenge Resolution

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC.

- Supercritical Fluid Chromatography (SFC) : Enhances resolution and reduces solvent use.

- Derivatization : Convert to diastereomeric esters (e.g., Mosher esters) for GC separation .

How can mechanistic studies elucidate acid-catalyzed dehydration pathways of this compound?

Q. Mechanistic Investigation

- Isotopic Labeling : Introduce to track hydroxyl group fate during dehydration.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.

- Computational Modeling : DFT calculations predict transition states and carbocation stability .

Why does this compound exhibit lower oxidation susceptibility than linear primary alcohols?

Q. Comparative Reactivity Analysis

- Steric Hindrance : The methyl group at C2 shields the hydroxyl, reducing access to oxidizing agents (e.g., CrO).

- Electronic Effects : Secondary alcohols form ketones (less reactive than aldehydes from primary alcohols).

- Experimental Validation : Controlled oxidation with pyridinium chlorochromate (PCC) yields 2-methylpentan-2-one as the major product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。